2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine 2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18236207
InChI: InChI=1S/C12H15ClN2S/c1-5-6(2)11-14-10(13)9-7(3)8(4)16-12(9)15-11/h6H,5H2,1-4H3
SMILES:
Molecular Formula: C12H15ClN2S
Molecular Weight: 254.78 g/mol

2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine

CAS No.:

Cat. No.: VC18236207

Molecular Formula: C12H15ClN2S

Molecular Weight: 254.78 g/mol

* For research use only. Not for human or veterinary use.

2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine -

Specification

Molecular Formula C12H15ClN2S
Molecular Weight 254.78 g/mol
IUPAC Name 2-butan-2-yl-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Standard InChI InChI=1S/C12H15ClN2S/c1-5-6(2)11-14-10(13)9-7(3)8(4)16-12(9)15-11/h6H,5H2,1-4H3
Standard InChI Key OEPPEUDRRGFHJS-UHFFFAOYSA-N
Canonical SMILES CCC(C)C1=NC2=C(C(=C(S2)C)C)C(=N1)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s structure consists of a bicyclic thieno[2,3-d]pyrimidine system fused with a thiophene ring and a pyrimidine ring. Key substituents include:

  • Sec-butyl group at position 2 (C2)

  • Chlorine atom at position 4 (C4)

  • Methyl groups at positions 5 (C5) and 6 (C6)

Table 1: Chemical Identifiers

PropertyValueSource
CAS Number1343393-28-1
Molecular FormulaC₁₂H₁₅ClN₂S
Molecular Weight254.78 g/mol
IUPAC Name2-butan-2-yl-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
SMILESCCC(C)C1=NC2=C(C(=C(S2)C)C)C(=N1)Cl
InChI KeyOEPPEUDRRGFHJS-UHFFFAOYSA-N

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves cyclization reactions using precursors such as 2-amino-4,5-dimethyl-thiophene-3-carbonitrile and dichloroacetonitrile under acidic conditions .

Reaction Scheme:

  • Cyclization: Thiophene derivatives react with chloroacetonitrile in the presence of dry HCl gas to form the pyrimidine core.

  • Substitution: The sec-butyl group is introduced via nucleophilic substitution or alkylation at C2 .

Optimization Parameters:

  • Temperature: 60–100°C

  • Catalysts: Triethylamine (Et₃N) or dimethylformamide (DMF)

  • Purification: Thin-layer chromatography (TLC) and recrystallization .

Yield Improvements:

  • Functionalization at C5 and C6 with methyl groups enhances steric stability, improving yields by ~15% .

Physicochemical Properties

Table 2: Physical and Chemical Properties

PropertyValueSource
Melting Point109–110°C
SolubilitySlightly soluble in water
StabilityStable under inert conditions
StorageCool, dry place (<25°C)

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

  • Antimalarials: Derivatives show antiplasmodial activity against Plasmodium falciparum (IC₅₀: 1.2 μM) .

  • Antipsychotics: Structural analogs penetrate the blood-brain barrier (BBB) for CNS targeting .

Table 3: Therapeutic Applications

ApplicationTarget/MechanismSource
TuberculosisMycobacterial cell wall synthesis
Breast CancerTS inhibition
Parkinson’s DiseaseD₂R allosteric modulation

Analytical Characterization

Techniques for Verification

  • NMR Spectroscopy:

    • ¹H NMR: δ 1.25 (t, 3H, CH₃), δ 2.45 (s, 6H, C5/C6-CH₃) .

  • Mass Spectrometry:

    • ESI-MS m/z: 255.1 [M+H]⁺ .

Challenges and Future Perspectives

Research Gaps

  • Pharmacokinetics: Limited data on bioavailability and metabolic pathways .

  • Industrial Scalability: High-cost purification methods (e.g., column chromatography) .

Future Directions:

  • Derivative Optimization: Introduce polar groups (e.g., -OH, -NH₂) to enhance solubility .

  • In Vivo Studies: Evaluate toxicity profiles in animal models .

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